molecular formula C18H21Cl2N7O2 B610195 Prexasertib dihydrochloride CAS No. 1234015-54-3

Prexasertib dihydrochloride

Número de catálogo B610195
Número CAS: 1234015-54-3
Peso molecular: 438.313
Clave InChI: KMEIPKXRCJTZBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of prexasertib and its derivatives has been enabled by continuous-flow solid-phase synthesis . This strategy merges solid-phase synthesis and continuous-flow operation, enabling automated multistep syntheses of active pharmaceutical ingredients .


Molecular Structure Analysis

Prexasertib belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Chemical Reactions Analysis

Prexasertib has shown to induce DNA damage and tumor cells apoptosis . It has also demonstrated efficacy in early clinical trials when combined with other drugs .


Physical And Chemical Properties Analysis

Prexasertib dihydrochloride has a molecular formula of C18H21Cl2N7O2 and a molecular weight of 438.31 . It is a light yellow to yellow solid .

Aplicaciones Científicas De Investigación

  • Pediatric Solid Malignancies : Prexasertib has shown significant antitumor effects as a monotherapy or in combination with chemotherapy in multiple preclinical models of pediatric cancer, including sarcomas, neuroblastoma, osteosarcoma, and Ewing sarcoma (Lowery et al., 2018).

  • Squamous Cell Carcinoma : In a phase Ib study, prexasertib demonstrated single-agent activity in patients with advanced squamous cell carcinoma, suggesting its potential as a treatment for this cancer type (Hong et al., 2018).

  • Japanese Patients with Advanced Solid Tumors : Prexasertib showed tolerability and induced stable disease in Japanese patients with advanced solid tumors, indicating its potential broader application in diverse patient populations (Iwasa et al., 2018).

  • CNS Tumors : In a pediatric study, prexasertib was evaluated for its effects on recurrent or refractory solid and central nervous system (CNS) tumors (Cash et al., 2021).

  • Neuroblastoma : Prexasertib induced tumor regression in neuroblastoma xenografts and showed potential for further development in the treatment of this pediatric malignancy (Cole et al., 2018).

  • Medulloblastoma : Prexasertib demonstrated CNS penetration and pharmacodynamics in a mouse Group 3 medulloblastoma model, supporting its clinical development for medulloblastoma treatment (Campagne et al., 2020).

  • Rhabdomyosarcoma and Desmoplastic Small Round Cell Tumor : A phase I/II study with prexasertib in combination with irinotecan showed promising results in these sarcomas (Slotkin et al., 2022).

  • Triple-Negative Breast Cancer : Prexasertib showed activity in preclinical models of triple-negative breast cancer, especially in combination with samotolisib, a PI3K/mTOR inhibitor (Hong et al., 2021).

Safety And Hazards

Prexasertib is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Research continues into the efficacy of prexasertib in the treatment of various conditions . In the future, patients treated with prexasertib could be stratified using next-generation sequencing (NGS) . The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials .

Propiedades

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEIPKXRCJTZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prexasertib dihydrochloride

CAS RN

1234015-54-3
Record name Prexasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREXASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
Z Gajdosik - Drugs of the Future, 2017 - access.portico.org
… Zn(CN)2 in the presence of Pd(PPh3)4 in DMF at 80 C leads to N-Boc-prexasertib (VII), whose Boc group is removed with HCl in EtOAc at 50 C to provide prexasertib dihydrochloride (…
Number of citations: 2 access.portico.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.